molecular formula C10H19NO2 B8337669 1-n-Butylisonipecotic acid

1-n-Butylisonipecotic acid

Cat. No. B8337669
M. Wt: 185.26 g/mol
InChI Key: JJXFLMIJACQQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05945434

Procedure details

A suspension of lithium aluminum hydride (1.39 g) in THF (100 ml) was ice-cooled, to which was added dropwise a solution of a mixture (4.15 g) of ethyl 1-n-butylisonipecotate and 1-n-butylisonipecotic acid obtained in Preparation Example 19 in THF (100 ml) over a period of 15 minutes with stirring. The mixture was stirred under ice-cooling for 10 minutes, and then at room temperature for 30 minutes. To the reaction solution were successively added water (2 ml), a 15% aqueous solution of sodium hydroxide (2 ml), water (6 ml) and anhydrous magnesium sulfate, and the mixture was stirred at room temperature for 30 minutes. The reaction solution was filtered off with Celite, and the solvent was distilled off under reduced pressure to give the title compound (3.84 g). This compound was used for the subsequent reaction without purification.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:11]1[CH2:21][CH2:20][CH:14]([C:15](OCC)=[O:16])[CH2:13][CH2:12]1)[CH2:8][CH2:9][CH3:10].C(N1CCC(C(O)=O)CC1)CCC.[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1.O>[CH2:7]([N:11]1[CH2:21][CH2:20][CH:14]([CH2:15][OH:16])[CH2:13][CH2:12]1)[CH2:8][CH2:9][CH3:10] |f:0.1.2.3.4.5,8.9,10.11|

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.39 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.15 g
Type
reactant
Smiles
C(CCC)N1CCC(C(=O)OCC)CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1CCC(C(=O)O)CC1
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled, to which
STIRRING
Type
STIRRING
Details
The mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered off with Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)N1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.84 g
YIELD: CALCULATEDPERCENTYIELD 115.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.